Physicochemical Property Differentiation: Calculated LogP and Topological Polar Surface Area (TPSA)
The target compound 1-(2,4-difluorophenyl)-1H-pyrrole (125126-63-8) exhibits a calculated LogP of 2.76 and a TPSA of 4.93 Ų, reflecting its lipophilic character and minimal hydrogen-bonding capacity. This profile differs meaningfully from the 2,5-dione analog 1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione (6954-65-0), which has a substantially higher TPSA due to the introduction of two carbonyl oxygen atoms, thereby altering membrane permeability and solubility . For fragment-based drug discovery applications where low molecular complexity and defined lipophilic space are critical, the unsubstituted pyrrole scaffold of 125126-63-8 provides a distinct starting point with predictable ADME properties, whereas the dione analog represents a more polar, hydrogen-bonding scaffold better suited for targeting solvent-exposed binding pockets .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.76 (ALogP) |
| Comparator Or Baseline | 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione (CAS 6954-65-0): ALogP ~1.4 (estimated) |
| Quantified Difference | ΔALogP ≈ 1.36 |
| Conditions | Calculated using ACD/Labs software; standard in silico prediction. |
Why This Matters
The higher LogP of 125126-63-8 indicates greater lipophilicity, which can be advantageous for CNS-targeting scaffolds or for achieving specific cellular permeability profiles in early-stage drug discovery.
